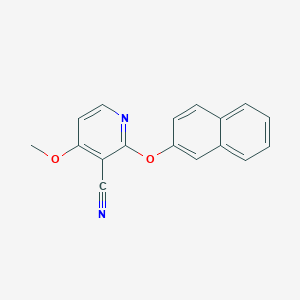
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile
カタログ番号:
B2822733
CAS番号:
339016-77-2
分子量:
276.295
InChIキー:
HDKIPAMZAQSHAT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-2-(2-naphthyloxy)nicotinonitrile” is a chemical compound with the molecular formula C17H12N2O2 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinonitrile core with a methoxy group and a naphthyloxy group attached . The exact 3D structure would require more detailed spectroscopic analysis for confirmation.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the current data . Further experimental analysis would be required to determine these properties.科学的研究の応用
Peroxidase Activity Studies in Plants
- Application : A chromogenic assay using 4-methoxy-α-naphthol has been developed for characterizing peroxidative activities in plant tissues. This technique is sensitive and specific for peroxidase against other heme proteins, making it a valuable tool in plant peroxidase studies (Ferrer, Calderón, Muñoz, & Barceló, 1990).
Synthesis and Characterization of Chemical Compounds
- Application : Research on the interaction of 4-methoxy-1-naphthol with various chemicals has led to the synthesis of derivatives like 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. These studies provide insights into chemical properties and potential applications (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Toxic Nitrite Detection and Adsorption from Wastewater
- Application : A study has developed a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples. This application is significant for environmental monitoring and wastewater treatment (Awual et al., 2019).
Electrochemical Studies
- Application : The electrooxidation of compounds like 5-amino 1-naphthol, closely related to 4-methoxy-2-(2-naphthyloxy)nicotinonitrile, has been studied for the preparation of polymeric films. These findings are crucial for understanding electrochemical processes in materials science (Pham, Mostefai, Simon, & Lacaze, 1994).
Synthesis of Anti-Inflammatory Compounds
- Application : Research has explored the synthesis of new compounds with anti-inflammatory and analgesic properties, starting from materials similar to this compound. This contributes to the development of novel pharmaceuticals (Narayana et al., 2005).
Catalysis and Organic Synthesis
- Application : Studies have shown that 4-methoxynaphthylamines can undergo oxidative dimerization in the presence of semiconductors, offering insights into reactions and mechanisms in organic synthesis (Tamura, Takeya, Takahashi, & Okamoto, 2010).
Environmental Applications
- Application : Research has focused on the selective preparation of certain compounds through the oxidative coupling of naphthols, which has implications in environmental chemistry and pollution control (Kashiwagi, Ono, & Osa, 1993).
Fluorescent Labeling in Biochemistry
- Application : 4-(2-Aminoethylamino)-N-(4-methoxyphenyl)-1,8-naphthalimide, a compound related to this compound, has been used as a fluorescent labeling reagent for biological molecules like carnitine, highlighting its utility in biochemistry and molecular biology (Nakaya et al., 1999).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIPAMZAQSHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(2-Chloro-6-fluorophenyl)aniline
Cat. No.: B2822651
CAS No.: 1872215-75-2
(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino...
Cat. No.: B2822652
CAS No.: 478064-05-0
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride
Cat. No.: B2822653
CAS No.: 263410-02-2
(1S,2S)-Diethyl cyclopropane-1,2-dicarboxylate
Cat. No.: B2822656
CAS No.: 3999-55-1; 889461-57-8

![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)
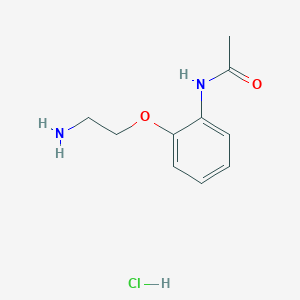
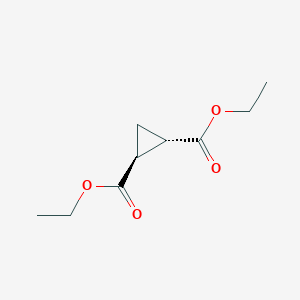
![4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine](/img/structure/B2822657.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)
![ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2822659.png)
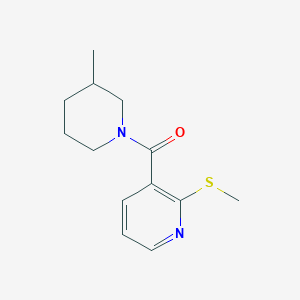
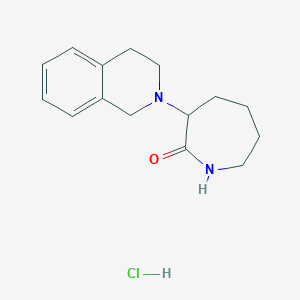
![(2R)-2-[(benzyloxy)methyl]pyrrolidine](/img/structure/B2822667.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)


